(1R,2R)-2-azidocyclohexan-1-ol
Description
(1R,2R)-2-Azidocyclohexan-1-ol is a chiral cyclohexanol derivative with an azide (-N₃) group at the C2 position. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 143.18 g/mol . The compound’s stereochemistry (R,R configuration) and azide functionality make it a valuable intermediate in organic synthesis, particularly in click chemistry (e.g., Huisgen cycloaddition) and pharmaceutical applications. Its synthesis often involves nucleophilic substitution or oxidation steps, as exemplified in the preparation of azidohexyl derivatives .
Properties
CAS No. |
10027-78-8; 110716-78-4 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.174 |
IUPAC Name |
(1R,2R)-2-azidocyclohexan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
QECSGTHYJAPXMH-PHDIDXHHSA-N |
SMILES |
C1CCC(C(C1)N=[N+]=[N-])O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclohexanol Derivatives
Functional Group and Structural Analogues
rac-(1R,2R)-2-Aminocyclohexan-1-ol
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : 115.18 g/mol
- Key Differences :
rac-(1R,6S)-6-Amino-2,2-difluorocyclohexan-1-ol Hydrochloride
- Molecular Formula: C₆H₁₀ClF₂NO
- Molecular Weight : 187.61 g/mol
- Key Differences :
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol
- Molecular Formula: C₁₄H₂₁NO
- Molecular Weight : 219.32 g/mol
- Key Differences: Substituted with a benzyl(methyl)amino group at C2, introducing aromaticity and increased hydrophobicity. Higher logP (1.9631) compared to (1R,2R)-2-azidocyclohexan-1-ol (predicted logP ~1.2), indicating greater lipophilicity. Applications: Potential use in receptor-binding studies due to its bulky substituent .
Stereochemical and Substitution-Pattern Analogues
(1R,2R,5R)-5-Amino-2-methylcyclohexan-1-ol Hydrochloride
- Molecular Formula: C₇H₁₆ClNO
- Molecular Weight : 165.66 g/mol
- Key Differences: Additional methyl group at C2 and amino group at C4. Altered stereochemistry (R,R,R configuration) affects conformational flexibility. Applications: Investigated in medicinal chemistry for its modified hydrogen-bonding capacity .
(1R,2R)-1,2-Cyclohexanediol
Physicochemical and Reactivity Comparison
| Compound | Molecular Weight (g/mol) | Functional Group | logP | Key Reactivity |
|---|---|---|---|---|
| This compound | 143.18 | Azide (-N₃) | ~1.2 | Click chemistry, photolabile reactions |
| rac-(1R,2R)-2-Aminocyclohexan-1-ol | 115.18 | Amine (-NH₂) | ~0.5 | Nucleophilic substitutions, prone to oxidation |
| rac-(1R,6S)-6-Amino-2,2-difluoro... | 187.61 | Amine, Fluorine | ~1.8 | Stabilized against enzymatic degradation, halogen-bonding interactions |
| (1R,2R)-2-[Benzyl(methyl)amino]... | 219.32 | Aromatic amine | 1.9631 | Steric hindrance, π-π stacking in drug design |
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